2-Cyclopropen-1-one, 2,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-2-cyclopropen-1-one: is an organic compound with the molecular formula C₇H₁₀O . It is a cyclopropenone derivative, characterized by a three-membered ring structure with two ethyl groups attached to the second and third carbon atoms. This compound is known for its unique reactivity due to the strained nature of the cyclopropene ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-cyclopropen-1-one typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: While specific industrial production methods for 2,3-Diethyl-2-cyclopropen-1-one are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods often involve the use of metal catalysts and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethyl-2-cyclopropen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropane derivatives.
Substitution: The compound can participate in substitution reactions, where one of the ethyl groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropenones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Diethyl-2-cyclopropen-1-one involves its ability to participate in various chemical reactions due to the strained nature of the cyclopropene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its reactivity is primarily driven by the release of ring strain energy during the formation of more stable products .
Comparison with Similar Compounds
- 2,3-Diphenyl-2-cyclopropen-1-one
- 2,3-Dimethyl-2-cyclopropen-1-one
- 2,3-Diethyl-2-cyclopropene-1-one
Comparison: 2,3-Diethyl-2-cyclopropen-1-one is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to 2,3-Diphenyl-2-cyclopropen-1-one, it has lower steric hindrance, making it more reactive in certain reactions. The presence of ethyl groups also affects its solubility and boiling point compared to its methyl and phenyl analogs .
Properties
CAS No. |
65864-10-0 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2,3-diethylcycloprop-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3 |
InChI Key |
SPDMXWZPFBYLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.